molecular formula C8H8F3N3O2 B2717306 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid CAS No. 1592472-11-1

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

Cat. No.: B2717306
CAS No.: 1592472-11-1
M. Wt: 235.166
InChI Key: XPBQQENVDVKGCL-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This multifunctional scaffold incorporates a triazole core, a privileged structure in drug design known for its diverse biological activities and ability to improve pharmacokinetic properties . The presence of the electron-withdrawing trifluoromethyl (CF3) group is a critical structural feature, enhancing the molecule's metabolic stability, lipophilicity, and membrane permeability, which are desirable traits in the development of agrochemicals and pharmaceutical candidates . The cyclopropylmethyl substituent on the triazole ring is a significant pharmacophore, a structural motif frequently employed to fine-tune biological activity and optimize the drug-like properties of lead compounds . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, allowing researchers to readily form amide bonds or other derivatives for structure-activity relationship (SAR) studies . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. It is offered to the scientific community to support innovation in the discovery of new active molecules.

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5(7(15)16)12-13-14(6)3-4-1-2-4/h4H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBQQENVDVKGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C(N=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, a suitable azide and alkyne precursor are chosen to introduce the cyclopropylmethyl and trifluoromethyl groups.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as oxidation of an aldehyde or alcohol precursor or direct carboxylation of an intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Process Optimization: Streamlining reaction conditions (temperature, pressure, solvent choice) to maximize efficiency.

    Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or other reduced forms of the original compound.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the synthesis of agrochemicals, polymers, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The triazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the cyclopropylmethyl group.

    1-(Cyclopropylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness: 1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is unique due to the presence of both the cyclopropylmethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethyl group can influence the compound’s steric and electronic characteristics, potentially leading to unique reactivity and biological activity profiles.

Biological Activity

1-(Cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant research findings.

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between an azide and an alkyne, followed by the introduction of the carboxylic acid group through oxidation or carboxylation methods. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the cyclopropylmethyl group contributes unique steric and electronic characteristics that may influence its biological activity .

The biological activity of this compound is likely mediated through interactions with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group may facilitate better membrane permeability, allowing the compound to reach intracellular targets more effectively. Additionally, the triazole ring can engage in hydrogen bonding, potentially enhancing binding affinity to target sites .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific activity against pathogens such as Staphylococcus aureus and Candida albicans has been documented, suggesting potential applications in treating infections .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been reported to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of triazole compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in glioma cells. The mechanism appears to involve multiple pathways, including the inhibition of key signaling proteins involved in cell survival and proliferation .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50/ED50 Values Reference
AntimicrobialStaphylococcus aureus10 µM
AntifungalCandida albicans15 µM
AnticancerGlioma Cells5 µM
CytotoxicityVarious Cancer Cell Lines8 µM

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds with a trifluoromethyl substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study reported an IC50 value of 10 µM against Staphylococcus aureus, indicating a strong potential for development as an antimicrobial agent .
  • Anticancer Activity : In vitro studies on glioma cells revealed that this compound induced significant apoptosis at concentrations as low as 5 µM. The mechanism was attributed to the inhibition of key survival pathways, making it a candidate for further anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for 1-(cyclopropylmethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation or hydrolysis of ester precursors. For example:

  • Ester Hydrolysis : Refluxing the corresponding triazole ester (e.g., ethyl 1-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-triazole-4-carboxylate) with aqueous NaOH (10%) for 4–5 hours, followed by neutralization with HCl to precipitate the carboxylic acid .
  • Cyclocondensation : Reacting cyclopropylmethylamine with trifluoromethyl-substituted carbonyl intermediates in the presence of acetic acid and sodium acetate under reflux conditions .

Q. How can the purity and structural integrity of the compound be validated?

Use a combination of analytical techniques:

  • HPLC : Assess purity (>97% by HPLC) using a reverse-phase C18 column with UV detection at 254 nm .
  • NMR/IR : Confirm functional groups (e.g., trifluoromethyl at ~1100 cm⁻¹ in IR; cyclopropylmethyl protons at δ 1.0–1.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve crystal structure to verify regiochemistry and molecular conformation .

Q. What stability considerations are critical for storage and handling?

  • Temperature : Store at 2–8°C in airtight containers to prevent decomposition.
  • Humidity : Keep under desiccation to avoid hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Protect from UV exposure due to the triazole ring’s photolability .

Advanced Questions

Q. How can researchers resolve contradictions in reactivity data between trifluoromethyltriazoles and analogous pyrazole derivatives?

  • Electronic Effects : The trifluoromethyl group in triazoles increases electron-withdrawing effects, reducing nucleophilic substitution rates compared to pyrazoles. Validate via Hammett plots or computational studies (DFT) .
  • Steric Factors : The cyclopropylmethyl group may introduce steric hindrance, slowing reactions like ester hydrolysis. Compare kinetic data with methyl or benzyl analogs .

Q. What methodologies are recommended for assessing bioactivity in enzyme inhibition assays?

  • Target Selection : Prioritize enzymes sensitive to triazole-carboxylic acid motifs (e.g., cyclooxygenase-2 or metalloproteases) based on structural analogs .
  • Assay Design : Use fluorescence-based assays (e.g., FRET substrates) with IC₅₀ determination. Include positive controls like indomethacin for COX-2 .

Q. How can computational modeling enhance understanding of the compound’s reactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to enzyme active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships .

Q. What strategies optimize regioselectivity in triazole synthesis?

  • Metal Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles.
  • Thermodynamic Control : Prolonged reflux in acetic acid shifts equilibrium toward the more stable regioisomer .

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